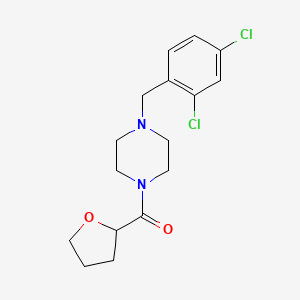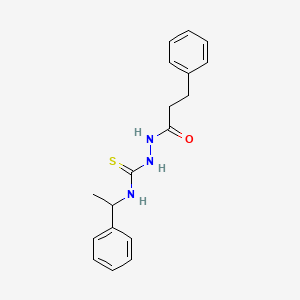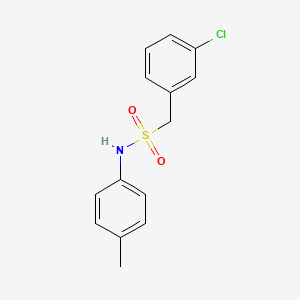![molecular formula C16H18BrF3N6O2 B4585774 4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4585774.png)
4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to the target molecule, typically involves a multi-step synthetic route. For instance, Bobko et al. (2012) describe a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, highlighting a versatile synthesis approach that may be analogous to synthesizing the compound of interest (Bobko, A., Kaura, A., Evans, K., & Su, D., 2012). These procedures often involve selective reactions such as the Sandmeyer reaction, which is crucial for introducing specific functional groups into the pyrazole core.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms within the pyrazole ring, which significantly influence the molecule's electronic properties and reactivity. Kusakiewicz-Dawid et al. (2007) provide insights into the structural and spectroscopic characteristics of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, which include analyses using HPLC, X-ray, FT-IR, NMR, and MS techniques (Kusakiewicz-Dawid, A., Masiukiewicz, E., Rzeszotarska, B., Dybała, I., Kozioł, A., & Broda, M., 2007). Such detailed analyses are crucial for understanding the compound's behavior in chemical reactions and its physical and chemical properties.
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives, including the target molecule, is influenced by the presence of functional groups such as acetyl, bromo, and trifluoromethyl groups. These groups can participate in various chemical reactions, including nucleophilic substitution reactions, which are fundamental in further derivatizing the compound for potential applications. Donohue et al. (2002) discuss the design, synthesis, and evaluation of a library of pyrazole carboxamides, highlighting the versatility of pyrazole derivatives in chemical synthesis (Donohue, B. A., Michelotti, E., Reader, J., Reader, V., Stirling, M., & Tice, C., 2002).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of various substituents affects these properties, which are crucial for the compound's application and handling. The study by Anuradha et al. (2014) on the crystal structure of a similar pyrazole derivative provides an example of how X-ray crystallography can be used to elucidate the physical properties of these compounds (Anuradha, G., Vasuki, G., Surendrareddy, G., Veerareddy, A., & Dubey, P., 2014).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives are significantly influenced by the electronic nature of the pyrazole ring and the attached substituents. These properties include acidity/basicity, reactivity towards electrophiles and nucleophiles, and the ability to form hydrogen bonds, which are crucial for the compound's interactions in biological systems or in catalytic cycles. Research on pyrazole derivatives, such as the work by Hafez et al. (2013), often focuses on understanding these chemical properties to tailor the compounds for specific applications (Hafez, T., Osman, S. A., Yosef, H. A. A., El-All, A. S. A., Hassan, A. S., El-Sawy, A., Abdallah, M., & Youns, M., 2013).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives explored their potential as anticancer and anti-5-lipoxygenase agents, highlighting the versatile chemical manipulations possible with pyrazole derivatives and their significance in developing therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Activity
- Research on the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives demonstrates the potential of pyrazole derivatives in developing new antimicrobial agents, suggesting a broad area of application for similar compounds in addressing microbial resistance (Abunada et al., 2008).
Cytotoxicity and Antitumor Activities
- Investigations into the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown significant in vitro cytotoxic activity against various cancer cell lines. This research underscores the importance of pyrazole derivatives in the search for new anticancer drugs (Hassan et al., 2014).
Chemical Diversity and Synthesis Techniques
- The synthesis and structural elucidation of various pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides present a methodology for generating a diverse array of compounds. This work provides insights into the structural-activity relationships critical for designing molecules with desired biological activities (Hafez et al., 2013).
Propriétés
IUPAC Name |
4-[[2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-1-ethyl-N-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrF3N6O2/c1-3-25-6-9(12(23-25)15(28)21-2)22-10(27)7-26-13(8-4-5-8)11(17)14(24-26)16(18,19)20/h6,8H,3-5,7H2,1-2H3,(H,21,28)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJBEIPMJHYOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrF3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-4-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585691.png)
![N-(3-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585707.png)
![2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4585714.png)
![N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea](/img/structure/B4585722.png)

![3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4585736.png)

![methyl (2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4585758.png)

![methyl 5-[(dimethylamino)carbonyl]-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4585775.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585778.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4585793.png)

![2-bromo-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4585808.png)